Deltorphin II

Catalog No.
S1492476
CAS No.
M.F
C38H54N8O10
M. Wt
782.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deltorphin II

Product Name

Deltorphin II

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C38H54N8O10

Molecular Weight

782.9 g/mol

InChI

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1

InChI Key

NUNBRHVOPFWRRG-RCEFDBTISA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

(Ala(2))deltorphin II, (Ala(2),Glu(4))deltorphin, 2-Ala-4-Glu-deltorphin, DELT II, DELT-II, deltorphin II, deltorphin II, Ala(2)-, deltorphin, Ala(2)-Glu(4)-, deltorphin, alanyl(2)-glutamyl(4)-, deltorphin-II, Tyr-Ala-Phe-Glu-Val-Val-Gly-NH2

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Pain Management

Field: Neuropharmacology

Application: Deltorphin II is used in the study of neuropathic pain conditions, specifically in the inhibition of C-fiber mechanical nociceptors .

Method: A murine model of peripheral neuropathic pain was induced with a spared nerve (tibial) injury. An ex vivo preparation of mouse plantar skin with attached tibial nerve was used to examine the effects of Deltorphin II on the response properties of individual cutaneous C-fiber nociceptors .

Results: Deltorphin II induced an inhibition of the mechanical responsiveness of C-fiber mechanical nociceptors innervating skin under neuropathic conditions. The effects of Deltorphin II were concentration-dependent and prevented by pretreatment with naltrindole, indicating DOR-mediated inhibitory effects of Deltorphin II .

Opioid Receptor Research

Field: Biochemistry and Molecular Biology

Application: Deltorphin II is used in the study of the binding of the endogenous opioid peptide to the δ-opioid receptor .

Method: Fragments of the δ-opioid receptor of variable length and containing residues in the third extracellular loop were synthesized and studied by NMR and CD spectroscopy in a membrane-mimetic milieu .

Results: Binding of Deltorphin II to the δ-opioid receptor destabilized the helix at the receptor peptide N terminus. Large upfield displacement of β-proton chemical shifts was observed for certain residues in the receptor peptide following its interaction with Deltorphin II .

Cardiac Resistance to Reperfusion

Field: Cardiology

Application: Deltorphin II is used in the study of increasing cardiac resistance to reperfusion .

Method: The infarct-limiting effect of the δ2-OR agonist Deltorphin II was studied in relation to the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG .

Results: The activation of a peripheral δ2-opioid receptor (δ2-OR) increases the cardiac tolerance to reperfusion . The cardioprotective effect of Deltorphin II is hypothesized to involve the sarcolemmal KATP channels and the MPT pore .

Opioid Receptor Heterodimers Research

Field: Molecular Biology

Application: Deltorphin II is used in the study of opioid receptor heterodimers .

Method: Substantial evidence has documented that opioid receptor heterodimers form in cell lines expressing one or more opioid receptors .

Results: The study of Deltorphin II contributes to the understanding of opioid receptor heterodimers .

Role of Phe3 in Binding to the δ-Opioid Receptor

Field: Biochemistry

Application: Deltorphin II is used in the study of the role of Phe3 in binding to the δ-opioid receptor .

Method: A series of analogs were synthesized in which Phe3 was replaced by various amino acids such as Ala, cyclohexylalanine (Cha), fluorophenylalanines, and other alkyl-side chain amino acids (Val, Leu) .

Results: The study contributes to the understanding of the role of Phe3 in binding to the δ-opioid receptor .

Deltorphin II is a naturally occurring opioid heptapeptide, characterized by the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂. It is one of the members of the deltorphin family, which includes other peptides like deltorphin I and dermorphins, and is primarily derived from the skin of certain frogs, particularly those in the genus Phyllomedusa, such as Phyllomedusa bicolor and Phyllomedusa sauvagei . Deltorphin II is recognized for its high affinity and selectivity for the delta-opioid receptor, making it a potent agonist in opioid research .

Deltorphin II acts as a selective agonist for the delta-2 opioid receptor (δ2-OR) in the nervous system [, ]. Agonists mimic the effects of natural neurotransmitters, in this case, activating the δ2-OR which plays a role in pain perception [, ]. This makes Deltorphin II valuable for researching pain pathways and potentially developing new pain medications [].

Deltorphin II participates in various chemical interactions primarily through its peptide bonds and functional groups. The binding affinity to the delta-opioid receptor is influenced by its structural conformation, which can be altered through chemical modifications. For example, analogs of deltorphin II have been synthesized to explore how substitutions at specific positions affect binding and activity . These reactions often involve modifications of amino acid residues to enhance selectivity or potency.

Deltorphin II exhibits significant biological activity as a selective agonist for the delta-opioid receptor. Its interaction with this receptor is associated with analgesic effects, similar to those produced by other opioid peptides but with distinct mechanisms due to its selectivity . The peptide's ability to cross the blood-brain barrier efficiently enhances its potential therapeutic applications in pain management . Studies have demonstrated that deltorphin II can modulate pain pathways in the central nervous system, highlighting its relevance in pain relief strategies .

The synthesis of deltorphin II can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase synthesis allows for precise control over the sequence and modifications of the peptide. Researchers have developed various synthetic analogs to study structure-activity relationships, which help elucidate the role of specific residues in binding affinity and biological function . Additionally, natural extraction from frog skin remains a method for obtaining deltorphin II, although synthetic methods are preferred for research due to scalability and purity.

Deltorphin II has potential applications in pharmacology, particularly in developing analgesics that target specific opioid receptors without the side effects associated with non-selective opioids. Its high selectivity for the delta-opioid receptor suggests possible uses in treating chronic pain conditions while minimizing addiction risks . Furthermore, ongoing research into its mechanism of action may lead to novel therapeutic strategies for various neurological disorders.

Interaction studies involving deltorphin II focus on its binding dynamics with delta-opioid receptors. Research indicates that specific residues within deltorphin II play critical roles in its binding affinity and selectivity. For instance, studies have shown that modifications to the phenylalanine residue significantly impact its interaction with receptor sites . Understanding these interactions helps refine drug design strategies aimed at enhancing efficacy while reducing adverse effects.

Deltorphin II shares structural similarities with other opioid peptides but is unique due to its high selectivity for the delta-opioid receptor. Below is a comparison with similar compounds:

CompoundStructure (Amino Acid Sequence)Opioid Receptor SelectivitySource
Deltorphin ITyr-D-Met-Phe-His-Leu-Met-AspDeltaPhyllomedusa bicolor
DermorphinTyr-D-Ala-Phe-Gly-Tyr-Pro-SerMuPhyllomedusa bicolor
Leu-enkephalinTyr-Gly-Gly-Phe-LeuDeltaEndogenous
Met-enkephalinTyr-Gly-Gly-Phe-MetMuEndogenous

Deltorphin II's unique sequence allows it to exhibit distinct pharmacological profiles compared to these other compounds, particularly in terms of receptor selectivity and analgesic potency .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

782.39628995 g/mol

Monoisotopic Mass

782.39628995 g/mol

Heavy Atom Count

56

Sequence

YAFEVVG

Wikipedia

Deltorphin II

Dates

Modify: 2023-08-15

Involvement of a Na

Kei Higuchi, Toshihiro Sato, Yangzom D Bhutia, Vadivel Ganapathy
PMID: 32419062   DOI: 10.1007/s11095-020-02835-7

Abstract

A Na
-coupled transport system in mammalian cells is responsible for the uptake of oligopeptides consisting of 5 or more amino acids. Here we investigated if this transport system is expressed in brain cells and transports the 42-amino-acid β-amyloid peptide (Aβ
).
The human and mouse neuronal cell lines SK-N-SH and HT22, human microglial cell line HMC-3, and human blood-brain barrier endothelial cell line hCMEC/D3 were used to monitor the uptake of [
H]-deltorphin II (a heptapeptide) and fluorescence-labeled Aβ
.
All four cell lines exhibited Na
-coupled uptake of deltorphin II. Aβ
competed with deltorphin II for the uptake. Uptake of fluorescence-labeled Aβ
was detectable in these cell lines, and the uptake was Na
-dependent and inhibitable by deltorphin II. The Na
-coupled uptake disappeared at high concentrations of Aβ
due to oligomerization of the peptide. Exposure of the cells to excess iron abolished the uptake. In hCMEC/D3 cells cultured on Transwell filters, the uptake was localized preferentially to the abluminal membrane.
A Na
-coupled transport system mediates the uptake of Aβ
monomers in neuronal and microglial cells. The same system is also responsible for the uptake of Aβ
from brain into blood-brain barrier endothelial cells. These findings have relevance to Alzheimer's disease.


Stimulation of accumbal GABA

Yuriko Watanabe, Yuri Aono, Masamichi Komiya, John L Waddington, Tadashi Saigusa
PMID: 30086266   DOI: 10.1016/j.ejphar.2018.08.003

Abstract

The nucleus accumbens contains delta-opioid receptors that may decrease inhibitory neurotransmission. As GABA
receptors inhibit dopamine release, decrease in activation of GABA
receptors may be a mediator of delta-opioid receptor-induced accumbal dopamine efflux. If so, accumbal dopamine efflux induced by delta-opioid receptor activation should be suppressed by stimulating GABA
receptors. As delta-opioid receptors are further subdivided into delta1- and delta2-opioid receptors, we analysed the effects of the GABA
receptor agonist baclofen on delta1- and delta2-opioid receptor-mediated accumbal dopamine efflux in freely moving rats using in vivo microdialysis. Drugs were applied intracerebrally through the dialysis probe. Doses of compounds show total amount administered (mol) during 25-50 min infusions. Baclofen (2.5 and 5.0 nmol), which did not alter basal dopamine levels, inhibited the delta1-opioid receptor agonist DPDPE (5.0 nmol)-induced dopamine efflux. Baclofen (2.5 and 5.0 nmol) also inhibited the delta2-opioid receptor agonist deltorphin II (25.0 nmol)-induced dopamine efflux. A low dose of the GABA
receptor antagonist 2-hydroxysaclofen (100.0 pmol), which failed to alter basal accumbal dopamine levels, counteracted the inhibitory effects of baclofen (5.0 nmol) on DPDPE (5.0 nmol)- and deltorphin II (25.0 nmol)-induced dopamine efflux. The present results show that reduction in accumbal GABA
receptor-mediated inhibition of accumbal dopaminergic activity facilitates activation of delta1- and delta2-opioid receptor-induced increases in accumbal dopamine efflux. This study suggests that activation of delta1- and delta2-opioid receptors on the cell bodies and/or terminals of accumbal GABAergic interneurons inhibits GABA release and, accordingly, decreases GABA
receptor-mediated inhibition of dopaminergic terminals, resulting in enhanced accumbal dopamine efflux.


Stimulation of accumbal GABA

Yuri Aono, Yuri Kiguchi, Yuriko Watanabe, John L Waddington, Tadashi Saigusa
PMID: 28923348   DOI: 10.1016/j.ejphar.2017.09.019

Abstract

The nucleus accumbens contains delta-opioid receptors that may reduce inhibitory neurotransmission. Reduction in GABA
receptor-mediated inhibition of accumbal dopamine release due to delta-opioid receptor activation should be suppressed by stimulating accumbal GABA
receptors. As delta-opioid receptors are divided into delta2- and delta1-opioid receptors, we analysed the effects of the GABA
receptor agonist muscimol on delta2- and delta1-opioid receptor-mediated accumbal dopamine efflux in freely moving rats using in vivo microdialysis. Drugs were administered intracerebrally through the dialysis probe. Doses of compounds indicate total amount administered (mol) during 25-50min infusions. The delta2-opioid receptor agonist deltorphin II (25.0nmol)- and delta1-opioid receptor agonist DPDPE (5.0nmol)-induced increases in dopamine efflux were inhibited by the delta2-opioid receptor antagonist naltriben (1.5nmol) and the delta1-opioid receptor antagonist BNTX (150.0pmol), respectively. Muscimol (250.0pmol) inhibited deltorphin II (25.0nmol)-induced dopamine efflux. The GABA
receptor antagonist bicuculline (50.0pmol), which failed to affect deltorphin II (25.0nmol)-induced dopamine efflux, counteracted the inhibitory effect of muscimol on deltorphin II-induced dopamine efflux. Neither muscimol (250.0pmol) nor bicuculline (50.0 and 500.0pmol) altered DPDPE (5.0nmol)-induced dopamine efflux. The present results show that reduction in accumbal GABA
receptor-mediated inhibition of dopaminergic activity is necessary to produce delta2-opioid receptor-induced increase in accumbal dopamine efflux. This study indicates that activation of delta2- but not delta1-opioid receptors on the cell bodies and/or terminals of accumbal GABAergic interneurons inhibits GABA release and, accordingly, decreases GABA
receptor-mediated inhibition of dopaminergic terminals, resulting in enhanced accumbal dopamine efflux.


Effects of Deltorphin II and Its Retroenantio Analog on Cardiac Tolerance to Ischemia and Reperfusion

A V Mukhomedzyanov, L N Maslov, M V Ovchinnikov, M V Sidorova, J M Pei, S Yu Tsibul'nikov, A V Tsepokina, M V Khutornaya, A G Kutikhin
PMID: 28091919   DOI: 10.1007/s10517-017-3601-9

Abstract

Selective agonist of δ
-opioid receptors deltorphin II and its retroenantio analog (0.12 mg/kg intravenously) were preventively injected to male Wistar rats 15 min prior to 45-min coronary occlusion or 5 min before 120-min reperfusion. Administration of deltorphin II before artery occlusion and before reperfusion decreased the infarct size/area at risk ratio. Deltorphin II prevented the appearance of ischemia-provoked ventricular arrhythmias and exerted no effect on HR and BP (systolic and diastolic). The retroenantio analog of deltorphin II produced no antiarrhythmic or infarct-limiting effects, but reduced HR without affecting BP. Deltorphin II can be viewed as a promising prototype for a medicinal remedy to treat acute myocardial infarction.


Rubiscolins are naturally occurring G protein-biased delta opioid receptor peptides

Robert J Cassell, Kendall L Mores, Breanna L Zerfas, Amr H Mahmoud, Markus A Lill, Darci J Trader, Richard M van Rijn
PMID: 30591345   DOI: 10.1016/j.euroneuro.2018.12.013

Abstract

The impact that β-arrestin proteins have on G protein-coupled receptor trafficking, signaling and physiological behavior has gained much appreciation over the past decade. A number of studies have attributed the side effects associated with the use of naturally occurring and synthetic opioids, such as respiratory depression and constipation, to excessive recruitment of β-arrestin. These findings have led to the development of biased opioid small molecule agonists that do not recruit β-arrestin, activating only the canonical G protein pathway. Similar G protein-biased small molecule opioids have been found to occur in nature, particularly within kratom, and opioids within salvia have served as a template for the synthesis of other G protein-biased opioids. Here, we present the first report of naturally occurring peptides that selectively activate G protein signaling pathways at δ opioid receptors, but with minimal β-arrestin recruitment. Specifically, we find that rubiscolin peptides, which are produced as cleavage products of the plant protein rubisco, bind to and activate G protein signaling at δ opioid receptors. However, unlike the naturally occurring δ opioid peptides leu-enkephalin and deltorphin II, the rubiscolin peptides only very weakly recruit β-arrestin 2 and have undetectable recruitment of β-arrestin 1 at the δ opioid receptor.


Primary afferent neurons express functional delta opioid receptors in inflamed skin

Jill-Desiree Brederson, Christopher N Honda
PMID: 25911583   DOI: 10.1016/j.brainres.2015.04.023

Abstract

Peripherally-restricted opiate compounds attenuate hyperalgesia in experimental models of inflammatory pain, but have little discernable effect on nociceptive behavior in normal animals. This suggests that activation of opioid receptors on peripheral sensory axons contributes to decreased afferent activity after injury. Previously, we reported that direct application of morphine to cutaneous receptive fields decreased mechanical and heat-evoked responses in a population of C-fiber nociceptors in inflamed skin. Consistent with reported behavioral studies, direct application of morphine had no effect on fiber activity in control skin. The aim of the present study was to determine whether mechanical responsiveness of nociceptors innervating inflamed skin was attenuated by direct activation of delta opioid receptors (DORs) on peripheral terminals. An ex vivo preparation of rat plantar skin and tibial nerve was used to examine effects of a selective DOR agonist, deltorphin II, on responsiveness of single fibers innervating inflamed skin. Electrical recordings were made eighteen hours after injection of complete Freund's adjuvant into the hindpaw. Deltorphin II produced an inhibition of the mechanical responsiveness of single fibers innervating inflamed skin; an effect blocked by the DOR-selective antagonist, naltrindole. The population of units responsive to deltorphin II was identified as consisting of C fiber mechanical nociceptors.


Inhibition of DOR prevents remifentanil induced postoperative hyperalgesia through regulating the trafficking and function of spinal NMDA receptors in vivo and in vitro

Chunyan Wang, Yize Li, Haiyun Wang, Keliang Xie, Ruichen Shu, Linlin Zhang, Nan Hu, Yonghao Yu, Guolin Wang
PMID: 25498394   DOI: 10.1016/j.brainresbull.2014.12.001

Abstract

Several studies have demonstrated that intraoperative remifentanil infusions have been associated with opioid-induced hyperalgesia (OIH). Activation of delta opioid receptor (DOR) and augmentation of N-methyl-d-aspartate (NMDA) receptor expression and function may play an important role in the development of OIH. The aim of this study was to investigate whether DOR inhibition could prevent remifentanil-induced hyperalgesia via regulating spinal NMDA receptor expression and function in vivo and in vitro.
A rat model of remifentanil-induced postoperative hyperalgesia was performed with the DOR agonist deltorphin-deltorphin II or the DOR antagonist naltrindole injected intrathecally 10 min before remifentanil infusion. Mechanical and thermal hyperalgesia were measured at -24h, 2, 6, 24 and 48 h after remifentanil infusion. Western blot was applied to detect the membrane and total expression of DOR and NMDA receptor subunits (NR1, NR2A and NR2B) in spinal cord L4-L6 segments. In addition, whole-cell patch-clamp recording was used to investigate the effect of DOR inhibition on NMDA receptor-induced current in spinal cord slices in vitro.
We found that membrane trafficking of DOR, NR1 and NR2B subunits in the spinal cord increased after remifentanil administration and surgery. The DOR antagonist naltrindole could attenuate mechanical and thermal hyperalgesia without affecting baseline nociceptive threshold, reduce membrane expression of DOR and decrease the membrane and total expressions of NR1 and NR2B subunits. Furthermore, the amplitude and the frequency of NMDA receptor-induced current were significantly increased by remifentanil incubation in neurons of the dorsal horn, which was reversed by the application of naltrindole.
The above results indicate that inhibition of DOR could significantly inhibit remifentanil-induced hyperalgesia via modulating the total protein level, membrane trafficking and function of NMDA receptors in the dorsal horn of spinal cord, suggesting that naltrindole could be a potential anti-hyperalgesic agent for treating OIH.


Synthesis and pharmacology of halogenated δ-opioid-selective [d-Ala(2)]deltorphin II peptide analogues

Robyn Pescatore, Gina F Marrone, Seth Sedberry, Daniel Vinton, Netanel Finkelstein, Yitzchak E Katlowitz, Gavril W Pasternak, Krista R Wilson, Susruta Majumdar
PMID: 25844930   DOI: 10.1021/acschemneuro.5b00060

Abstract

Deltorphins are naturally occurring peptides produced by the skin of the giant monkey frog (Phyllomedusa bicolor). They are δ-opioid receptor-selective agonists. Herein, we report the design and synthesis of a peptide, Tyr-d-Ala-(pI)Phe-Glu-Ile-Ile-Gly-NH2 3 (GATE3-8), based on the [d-Ala(2)]deltorphin II template, which is δ-selective in in vitro radioligand binding assays over the μ- and κ-opioid receptors. It is a full agonist in [(35)S]GTPγS functional assays and analgesic when administered supraspinally to mice. Analgesia of 3 (GATE3-8) is blocked by the selective δ receptor antagonist naltrindole, indicating that the analgesic action of 3 is mediated by the δ-opioid receptor. We have established a radioligand in which (125)I is incorporated into 3 (GATE3-8). The radioligand has a KD of 0.1 nM in Chinese hamster ovary (CHO) cells expressing the δ receptor. Additionally, a series of peptides based on 3 (GATE3-8) was synthesized by incorporating various halogens in the para position on the aromatic ring of Phe(3). The peptides were characterized for binding affinity at the μ-, δ-, and κ-opioid receptors, which showed a linear correlation between binding affinity and the size of the halogen substituent. These peptides may be interesting tools for probing δ-opioid receptor pharmacology.


Ligand requirements for involvement of PKCε in synergistic analgesic interactions between spinal μ and δ opioid receptors

D J Schuster, M D Metcalf, K F Kitto, R O Messing, C A Fairbanks, G L Wilcox
PMID: 24827408   DOI: 10.1111/bph.12774

Abstract

We recently found that PKCε was required for spinal analgesic synergy between two GPCRs, δ opioid receptors and α2 A adrenoceptors, co-located in the same cellular subpopulation. We sought to determine if co-delivery of μ and δ opioid receptor agonists would similarly result in synergy requiring PKCε.
Combinations of μ and δ opioid receptor agonists were co-administered intrathecally by direct lumbar puncture to PKCε-wild-type (PKCε-WT) and -knockout (PKCε-KO) mice. Antinociception was assessed using the hot-water tail-flick assay. Drug interactions were evaluated by isobolographic analysis.
All agonists produced comparable antinociception in both PKCε-WT and PKCε-KO mice. Of 19 agonist combinations that produced analgesic synergy, only 3 required PKCε for a synergistic interaction. In these three combinations, one of the agonists was morphine, although not all combinations involving morphine required PKCε. Morphine + deltorphin II and morphine + deltorphin I required PKCε for synergy, whereas a similar combination, morphine + deltorphin, did not. Additionally, morphine + oxymorphindole required PKCε for synergy, whereas a similar combination, morphine + oxycodindole, did not.
We discovered biased agonism for a specific signalling pathway at the level of spinally co-delivered opioid agonists. As the bias is only revealed by an appropriate ligand combination and cannot be accounted for by a single drug, it is likely that the receptors these agonists act on are interacting with each other. Our results support the existence of μ and δ opioid receptor heteromers at the spinal level in vivo.
This article is part of a themed section on Opioids: New Pathways to Functional Selectivity. To view the other articles in this section visit http://dx.doi.org/10.1111/bph.2015.172.issue-2.


Regulation of μ and δ opioid receptor functions: involvement of cyclin-dependent kinase 5

H Beaudry, A-A Mercier-Blais, C Delaygue, C Lavoie, J-L Parent, W Neugebauer, L Gendron
PMID: 25598508   DOI: 10.1111/bph.13088

Abstract

Phosphorylation of δ opioid receptors (DOP receptors) by cyclin-dependent kinase 5 (CDK5) was shown to regulate the trafficking of this receptor. Therefore, we aimed to determine the role of CDK5 in regulating DOP receptors in rats treated with morphine or with complete Freund's adjuvant (CFA). As μ (MOP) and DOP receptors are known to be co-regulated, we also sought to determine if CDK5-mediated regulation of DOP receptors also affects MOP receptor functions.
The role of CDK5 in regulating opioid receptors in CFA- and morphine-treated rats was studied using roscovitine as a CDK inhibitor and a cell-penetrant peptide mimicking the second intracellular loop of DOP receptors (C11-DOPri2). Opioid receptor functions were assessed in vivo in a series of behavioural experiments and correlated by measuring ERK1/2 activity in dorsal root ganglia homogenates.
Chronic roscovitine treatment reduced the antinociceptive and antihyperalgesic effects of deltorphin II (Dlt II) in morphine- and CFA-treated rats respectively. Repeated administrations of C11-DOPri2 also robustly decreased Dlt II-induced analgesia. Interestingly, DAMGO-induced analgesia was significantly increased by roscovitine and C11-DOPri2. Concomitantly, in roscovitine-treated rats the Dlt II-induced ERK1/2 activation was decreased, whereas the DAMGO-induced ERK1/2 activation was increased. An acute roscovitine treatment had no effect on Dlt II- or DAMGO-induced analgesia.
Together, our results demonstrate that CDK5 is a key player in the regulation of DOP receptors in morphine- and CFA-treated rats and that the regulation of DOP receptors by CDK5 is sufficient to modulate MOP receptor functions through an indirect process.


Explore Compound Types